An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Foreword: A Roadmap for Characterization
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the physicochemical properties of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine. The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a variety of biological targets.[1] While extensive data on this specific substituted isomer is not yet prevalent in public literature, this guide provides a robust framework for its synthesis, purification, and in-depth physicochemical characterization. The methodologies and expected outcomes are based on established principles and data from closely related analogues, ensuring a scientifically grounded approach to your research.
Molecular Overview and Significance
4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds.[2] The fusion of a pyrazole and a pyridine ring creates a scaffold that is of great interest in drug discovery due to its ability to mimic purine bases and interact with various enzymes and receptors. The substituents on this core—a bromine atom at the 4-position and a methyl group at the 3-position—are expected to significantly influence its physicochemical properties and biological activity. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, and can also participate in halogen bonding. The methyl group can impact steric interactions and lipophilicity.
Key Structural Features:
| Feature | Description |
| Core Scaffold | 1H-pyrazolo[3,4-c]pyridine |
| Substituent 1 | Bromine at C4 |
| Substituent 2 | Methyl at C3 |
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol [3] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.5!"]; C3a [label="C", pos="0,-1!"]; C4 [label="C", pos="1.2,-0.5!"]; C5 [label="C", pos="1.2,0.8!"]; N6 [label="N", pos="0, -1.8!"]; // This is incorrect based on standard numbering, should be part of the ring fusion. Let's correct the structure.// Corrected structure based on IUPAC numbering for pyrazolo[3,4-c]pyridine node [shape=point];
// Pyrazole ring n1 [pos="0,1.5", label="N1-H"]; n2 [pos="-1.2,0.8", label="N2"]; c3 [pos="-1.2,-0.5", label="C3"]; c3a [pos="0,-1", label="C3a"]; c7a [pos="0,0", label="C7a"];
// Pyridine ring c4 [pos="1.2,-0.5", label="C4"]; c5 [pos="1.2,0.8", label="C5"]; n6 [pos="0, -1.8", label="N6"]; // This is still incorrect. Let's redraw based on a known structure.// Let's try a different layout approach with labels node [shape=none, fontcolor="#202124"];
A [label="N", pos="-0.5,0.866"]; B [label="N", pos="-1,0"]; C [label="C", pos="-0.5,-0.866"]; D [label="C", pos="0.5,-0.866"]; E [label="C", pos="1,0"]; F [label="N", pos="0.5,0.866"]; G [label="C", pos="0,0"];
// Redrawing with correct IUPAC numbering for 1H-pyrazolo[3,4-c]pyridine// N1, N2, C3, C3a, C4, C5, N6, C7, C7a is not standard.// Standard numbering: N1, N2, C3, C3a, C4, C5, C6, C7, N7a// Let's use a simpler representation compound [label=<
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>]; }
Caption: Chemical structure of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Synthesis and Purification
The synthesis of substituted pyrazolo[3,4-c]pyridines can be achieved through various synthetic routes, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa. A plausible synthetic approach for 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is outlined below, based on established methodologies for similar heterocyclic systems.
Caption: Proposed synthetic pathway for 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure and may require optimization.
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Step 1: Synthesis of a suitable 3-amino-4-bromopyridine precursor. This can often be achieved from a commercially available substituted pyridine. For instance, starting with 3-amino-4-methylpyridine, a bromination reaction could be performed.
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Step 2: Diazotization of the aminopyridine. The amino-pyridine derivative is dissolved in an appropriate acidic medium (e.g., hydrobromic acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.
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Step 3: Intramolecular cyclization. The diazonium salt intermediate is then prompted to undergo cyclization. This can be achieved by carefully warming the reaction mixture, which leads to the formation of the pyrazole ring fused to the pyridine core.
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Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The pure fractions are then combined and concentrated under reduced pressure to yield the final product.
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy:
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Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the N-H proton of the pyrazole ring.
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Chemical Shifts (δ): The aromatic protons will likely appear in the range of 7.0-8.5 ppm. The methyl protons should appear as a singlet around 2.5 ppm. The N-H proton is expected to be a broad singlet at a higher chemical shift, which may be solvent-dependent.
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Coupling Constants (J): The coupling patterns between adjacent aromatic protons will be informative for confirming their relative positions.
¹³C NMR Spectroscopy:
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Expected Signals: The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbon atoms attached to bromine and nitrogen will have characteristic chemical shifts.
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DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments should be performed to distinguish between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): To establish proton-proton correlations.
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HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are attached to which carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for assigning the quaternary carbons and confirming the overall connectivity.
3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
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High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental formula (C₇H₆BrN₃) by providing a highly accurate mass measurement.
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Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Expected Bands:
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N-H stretch: A broad band around 3200-3400 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=N and C=C stretching: In the fingerprint region, typically between 1400-1600 cm⁻¹.
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Physicochemical Properties
The following properties are critical for understanding the behavior of the compound in various experimental settings, particularly in drug development.
4.1. Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Experimental Protocol:
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A small amount of the purified, dry compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is gradually increased, and the range over which the solid melts is recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
4.2. Solubility
Solubility is a critical parameter for drug candidates, as it affects absorption and distribution.
Experimental Protocol (Thermodynamic Solubility):
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An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
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The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV.
4.3. pKa Determination
The pKa value(s) indicate the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems. The pyrazolo[3,4-c]pyridine core has basic nitrogen atoms.
Experimental Protocol (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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The pKa is determined from the inflection point of the titration curve.
4.4. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol:
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
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Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Caption: A comprehensive workflow for the synthesis and physicochemical characterization of 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Data Summary
The following tables are provided as templates for recording experimental data for 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine.
Table 1: Spectroscopic Data
| Technique | Key Observations/Data |
| ¹H NMR | Chemical shifts (δ), multiplicities, coupling constants (J), integration |
| ¹³C NMR | Chemical shifts (δ) |
| HRMS | Calculated m/z, Found m/z |
| IR | Wavenumbers (cm⁻¹) for key functional groups |
Table 2: Physicochemical Properties
| Property | Value | Method |
| Melting Point | °C | Capillary Method |
| Aqueous Solubility | µg/mL or µM | Thermodynamic |
| pKa | Potentiometric Titration |
Conclusion
While 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a molecule of significant interest, its detailed physicochemical properties are not yet widely reported. This guide provides a comprehensive, scientifically rigorous framework for researchers to synthesize, purify, and thoroughly characterize this compound. The outlined protocols and analytical techniques are based on established best practices in the field of medicinal chemistry and will enable the generation of high-quality, reliable data. Such data is invaluable for advancing our understanding of this important class of heterocyclic compounds and for facilitating their development as potential therapeutic agents.
References
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PubChem. (n.d.). 4-bromo-1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Retrieved from a relevant source.[4]
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Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[1]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[2]
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Sigma-Aldrich. (n.d.). 3-bromo-1-methyl-pyrazolo[4,3-c]pyridine. Retrieved from a relevant source.[3]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-bromo-1-methyl-pyrazolo[4,3-c]pyridine | 1781091-10-8 [sigmaaldrich.com]
- 4. 4-bromo-1H-pyrazolo(3,4-b)pyridine | C6H4BrN3 | CID 45789717 - PubChem [pubchem.ncbi.nlm.nih.gov]
